Fumarate hydratase-IN-1

Description

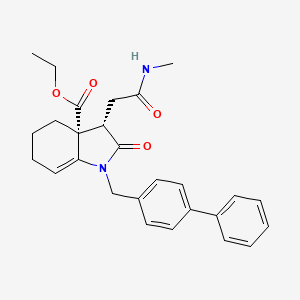

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S,3aR)-3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O4/c1-3-33-26(32)27-16-8-7-11-23(27)29(25(31)22(27)17-24(30)28-2)18-19-12-14-21(15-13-19)20-9-5-4-6-10-20/h4-6,9-15,22H,3,7-8,16-18H2,1-2H3,(H,28,30)/t22-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGLXHHVYNTCPD-AJTFRIOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCC=C1N(C(=O)C2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]12CCCC=C1N(C(=O)[C@H]2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fumarate Hydratase-IN-1: A Potent Modulator of the TCA Cycle and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. Its role extends beyond central carbon metabolism, with deficiencies being linked to hereditary leiomyomatosis and renal cell cancer (HLRCC). Fumarate hydratase-IN-1 is a cell-permeable small molecule that serves as a potent and specific inhibitor of fumarate hydratase. This technical guide provides a comprehensive overview of the function of this compound in the TCA cycle, its mechanism of action, and its downstream effects on cellular signaling pathways. This document is intended to be a valuable resource for researchers in metabolism, oncology, and immunology, as well as for professionals involved in drug discovery and development.

Mechanism of Action of this compound

This compound is a prodrug that, upon entering the cell, is hydrolyzed to its active carboxylic acid form. This active metabolite acts as a competitive inhibitor of fumarate hydratase[1]. By binding to the active site of the enzyme, it directly competes with the endogenous substrate, fumarate, thereby blocking its conversion to L-malate. This inhibition leads to a disruption of the TCA cycle and a significant accumulation of intracellular fumarate[1][2].

Quantitative Data Summary

The inhibitory and biological activities of this compound have been characterized by several key quantitative parameters. These values are essential for designing and interpreting experiments involving this inhibitor.

| Parameter | Value | Cell Line/System | Notes | Reference |

| Ki (competitive inhibition) | 4.5 µM | Isolated from SW620 cells | This value is for the active carboxylic acid form of this compound. | [1] |

| Mean IC50 (Antiproliferative Activity) | 2.2 µM | SW620, ACHN, HCT-116, PC3, and SK-MEL-28 cancer cell lines | Demonstrates the inhibitor's effect on cancer cell growth. | [3] |

| IC50 (Oxygen Consumption Rate) | 2.2 µM | SW620 cells (in the absence of glucose) | Highlights the nutrient-dependent cytotoxicity and impact on mitochondrial respiration. | [4] |

Impact on the TCA Cycle and Downstream Signaling

The primary consequence of this compound action is the intracellular accumulation of fumarate, an oncometabolite that profoundly influences various cellular processes.

Signaling Pathways Affected by Fumarate Accumulation

The accumulation of fumarate due to the inhibition of fumarate hydratase by this compound triggers a cascade of downstream signaling events. These pathways play crucial roles in cancer progression and immune response.

Caption: Inhibition of Fumarate Hydratase by this compound leads to fumarate accumulation, activating HIF-1α and innate immune signaling.

Accumulated fumarate acts as a competitive inhibitor of prolyl hydroxylases (PHDs), enzymes that require α-ketoglutarate as a cofactor. PHDs are responsible for hydroxylating HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. By inhibiting PHDs, fumarate stabilizes HIF-1α even under normoxic conditions (a state known as pseudohypoxia). Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis (e.g., VEGF) and glycolysis (e.g., GLUT1), promoting a metabolic shift towards aerobic glycolysis (the Warburg effect) and supporting tumor growth.

Recent studies have revealed a novel role for fumarate in modulating innate immunity. Fumarate accumulation has been shown to induce the release of mitochondrial DNA (mtDNA) and mitochondrial RNA (mtRNA) into the cytosol.

-

cGAS-STING Pathway: Cytosolic mtDNA is sensed by the cyclic GMP-AMP synthase (cGAS), which synthesizes cyclic GMP-AMP (cGAMP). cGAMP then activates the stimulator of interferon genes (STING), leading to the production of type I interferons and an inflammatory response.

-

TLR7/RIG-I/MDA5 Pathway: Cytosolic mtRNA can be recognized by RNA sensors such as Toll-like receptor 7 (TLR7), retinoic acid-inducible gene I (RIG-I), and melanoma differentiation-associated protein 5 (MDA5), which also triggers the production of type I interferons.

This activation of innate immune pathways can have complex, context-dependent effects on the tumor microenvironment.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines of key experimental protocols.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound.

Caption: A typical workflow for investigating the cellular effects of this compound.

In Vitro Fumarate Hydratase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of fumarate hydratase. A coupled spectrophotometric assay is commonly used.

-

Principle: The conversion of fumarate to L-malate by fumarate hydratase is coupled to the oxidation of L-malate to oxaloacetate by malate dehydrogenase (MDH). This second reaction involves the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

-

Protocol Outline (based on Takeuchi et al., 2015):

-

Enzyme Source: Fumarate hydratase can be purified from a relevant source or commercially obtained.

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing L-malate dehydrogenase, NAD+, and the test compound (the hydrolyzed, active form of this compound).

-

Initiation: Start the reaction by adding the substrate, fumarate.

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. A Lineweaver-Burk plot can be used to determine the mode of inhibition and the inhibition constant (Ki).

-

Cell Viability and Proliferation Assays

These assays assess the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

-

Principle: Various methods can be used to measure cell viability, including those based on metabolic activity (e.g., MTT, MTS) or ATP content (e.g., CellTiter-Glo).

-

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO). To investigate nutrient-dependent effects, cells can be cultured in media with and without glucose.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Assay: Perform the chosen viability assay according to the manufacturer's instructions.

-

Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Measurement of Cellular Oxygen Consumption Rate (OCR)

This assay measures the effect of this compound on mitochondrial respiration.

-

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the rate at which cells consume oxygen in real-time.

-

Protocol Outline:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

-

Treatment: Pre-treat the cells with this compound for a defined period.

-

Assay: Place the cell plate in the Seahorse analyzer and measure the basal OCR. Subsequently, mitochondrial function can be further interrogated by the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A).

-

Data Analysis: Calculate the OCR and other mitochondrial parameters (e.g., basal respiration, ATP production-linked respiration, maximal respiration).

-

Analysis of Signaling Pathways

-

Western Blotting: This technique is used to detect changes in the protein levels and activation status of key signaling molecules.

-

Protocol Outline:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., HIF-1α, STING, phospho-STING, TBK1, phospho-TBK1) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

-

-

Quantitative Real-Time PCR (qRT-PCR): This method is used to measure changes in the gene expression of downstream targets.

-

Protocol Outline:

-

RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA, and reverse transcribe it into cDNA.

-

qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., IFNB1, VEGFA, SLC2A1/GLUT1) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

-

-

Conclusion

This compound is a valuable research tool for investigating the roles of the TCA cycle and the oncometabolite fumarate in health and disease. Its ability to potently and specifically inhibit fumarate hydratase allows for the precise dissection of downstream signaling pathways, including the HIF-1α and innate immune responses. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cancer metabolism, immunology, and beyond. Further research into the nuanced effects of this inhibitor will undoubtedly continue to uncover fundamental aspects of cellular regulation and may pave the way for novel therapeutic strategies.

References

- 1. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

Fumarate Hydratase-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle, has emerged as a critical target in cancer metabolism. Its deficiency leads to the accumulation of fumarate, an oncometabolite that drives tumorigenesis through various mechanisms, including the stabilization of hypoxia-inducible factor (HIF) and epigenetic reprogramming. Fumarate hydratase-IN-1 is a cell-permeable small molecule inhibitor of fumarase, demonstrating potent anti-proliferative activity in cancer cells, particularly under conditions of glucose deprivation. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, experimental protocols, and the downstream consequences of its inhibitory activity.

Introduction to Fumarate Hydratase and this compound

Fumarate hydratase (fumarase) is a crucial enzyme in the mitochondrial TCA cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1][2] Beyond its role in central carbon metabolism, FH also plays a part in the cytosolic fumarate pool and has been implicated in the DNA damage response.[2] Genetic inactivation of FH is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC), a syndrome characterized by the development of benign tumors of the smooth muscle and an aggressive form of kidney cancer.[3]

This compound is a potent and cell-permeable inhibitor of fumarase.[4][5] It acts as a prodrug, with the ethyl ester form facilitating cell entry. Once inside the cell, it is hydrolyzed by intracellular esterases to its active carboxylic acid form, which competitively inhibits fumarase.[6][7] This inhibition leads to a metabolic shift and exhibits nutrient-dependent cytotoxicity, showing increased efficacy in cancer cells grown in the absence of glucose.[4][8]

Biochemical and Physicochemical Properties

A summary of the key quantitative data for this compound and its active acid form is presented in the tables below.

| Compound | Parameter | Value | Cell Lines | Reference |

| This compound (Ester Prodrug) | Mean IC50 | 2.2 µM | SW620, ACHN, HCT-116, PC3, SK-MEL-28 | [5] |

| This compound (Ester Prodrug) | IC50 (OCR) | 2.2 µM | SW620 (in the absence of glucose) | [8] |

Table 1: Cellular Activity of this compound

| Compound | Parameter | Value | Notes | Reference |

| Active Carboxylic Acid Metabolite | Ki | 4.5 µM | Competitive inhibition of fumarate hydratase | [6] |

Table 2: In Vitro Enzymatic Inhibition

| Property | Value | Reference |

| Molecular Formula | C27H30N2O4 | [9] |

| Molecular Weight | 446.54 g/mol | [9] |

| CAS Number | 1644060-37-6 | [9] |

| Appearance | Solid | [4] |

| Solubility | DMSO: 30 mg/mL (67.18 mM) (Sonication recommended) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.48 mM) (Sonication recommended) | [9] |

Table 3: Physicochemical Properties of this compound

Mechanism of Action and Signaling Pathways

This compound is a competitive inhibitor of fumarase.[7] Its active carboxylic acid form competes with the endogenous substrate, fumarate, for binding to the active site of the enzyme. This inhibition blocks the conversion of fumarate to malate, leading to the accumulation of intracellular fumarate.

The accumulation of fumarate has several downstream consequences that contribute to its anti-tumor effects:

-

Pseudohypoxia: Fumarate competitively inhibits 2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[1] PHDs are responsible for marking the alpha subunit of hypoxia-inducible factor (HIF) for degradation under normoxic conditions. Inhibition of PHDs leads to the stabilization and activation of HIF-1α, even in the presence of normal oxygen levels, a phenomenon known as pseudohypoxia.[2] Activated HIF-1α then promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival.

-

Epigenetic Reprogramming: The accumulation of fumarate can also inhibit other 2-oxoglutarate-dependent dioxygenases, such as histone and DNA demethylases. This leads to global changes in histone and DNA methylation, altering gene expression patterns and contributing to tumorigenesis.[5]

-

Metabolic Rewiring: Inhibition of the TCA cycle by this compound forces cancer cells to rely more heavily on glycolysis for ATP production. This increased glycolytic flux is a hallmark of many cancers (the Warburg effect) and explains the observed nutrient-dependent cytotoxicity, where the inhibitor is more effective in the absence of glucose.[4][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fumarase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

Principle: The enzymatic activity of fumarase is determined by a coupled enzymatic reaction. Fumarase converts fumarate to L-malate, which is then oxidized by malate dehydrogenase to produce NADH. The NADH reduces a tetrazolium salt (MTT) to a colored formazan product, which can be measured spectrophotometrically at 565 nm. The rate of formazan production is proportional to the fumarase activity.

Materials:

-

Fumarase Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Fumarate Substrate Solution

-

Malate Dehydrogenase

-

NAD+

-

MTT Solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Tissue Homogenate: Homogenize tissue in ice-cold Fumarase Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Cell Lysate: Harvest cells and resuspend in ice-cold Fumarase Assay Buffer. Lyse the cells by sonication or homogenization. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Reaction Mix Preparation: Prepare a master mix containing Fumarase Assay Buffer, Malate Dehydrogenase, NAD+, and MTT solution.

-

Assay:

-

Add samples (and this compound for inhibition studies) to the wells of a 96-well plate.

-

Initiate the reaction by adding the Fumarate Substrate Solution.

-

Immediately measure the absorbance at 565 nm in a kinetic mode at 37°C for 30-60 minutes.

-

-

Calculation: Determine the rate of change in absorbance (ΔAbs/min). The fumarase activity can be calculated using the molar extinction coefficient of the formazan product.

References

- 1. This compound | Fumarase inhibitor | Probechem Biochemicals [probechem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]

- 9. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Effects of Fumarate Hydratase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumarate hydratase-IN-1 (FH-IN-1) is a potent and cell-permeable inhibitor of fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle. By blocking the conversion of fumarate to malate, FH-IN-1 induces a unique metabolic state characterized by the accumulation of intracellular fumarate. This perturbation has significant downstream consequences, including nutrient-dependent cytotoxicity in cancer cells, modulation of immune responses, and the activation of innate immunity signaling pathways. This technical guide provides a comprehensive overview of the cellular effects of FH-IN-1, including quantitative data on its activity, detailed experimental protocols for its characterization, and a visual representation of the key signaling pathway it modulates.

Introduction

Fumarate hydratase is a critical enzyme in cellular metabolism, catalyzing the reversible hydration of fumarate to L-malate. Its inhibition has emerged as a potential therapeutic strategy in oncology and immunology. This compound is a small molecule inhibitor designed to target this enzyme, leading to a cascade of cellular events that can be exploited for therapeutic benefit. This guide will delve into the known cellular effects of this compound, providing researchers with the necessary information to utilize it as a tool for studying cellular metabolism and as a potential lead for drug development.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of fumarate hydratase.[1] This leads to a buildup of intracellular fumarate, an oncometabolite that can influence various cellular processes. The accumulation of fumarate disrupts the TCA cycle, leading to a metabolic shift and increased dependence on glycolysis for ATP production. Furthermore, high levels of fumarate can cause post-translational modification of proteins through succination of cysteine residues, altering their function.[1]

Quantitative Data

The following tables summarize the quantitative data available for this compound, providing key metrics for its biological activity.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| SW620 | Colorectal Carcinoma | Not individually reported | A mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2] |

| ACHN | Renal Cell Adenocarcinoma | Not individually reported | A mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2] |

| HCT116 | Colorectal Carcinoma | Not individually reported | A mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2] |

| PC3 | Prostate Adenocarcinoma | Not individually reported | A mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2] |

| SK-MEL-28 | Malignant Melanoma | Not individually reported | A mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2] |

Table 2: Metabolic Effects of this compound

| Parameter | Cell Line | IC50 (µM) | Conditions |

| Oxygen Consumption Rate (OCR) Reduction | SW620 | 2.2 | In the absence of glucose.[3] |

Table 3: In Vivo Activity of this compound

| Animal Model | Dosage | Effects |

| B16-OVA murine melanoma model | 25 mg/kg per day | Increased tumor interstitial fluid levels of fumarate, increased percentage of apoptotic tumor-associated CD8+ T cells, reduced levels of tumor-associated CD44+ CD8+ T cells, and reduced survival.[3] |

Signaling Pathway

Inhibition of fumarate hydratase by FH-IN-1 triggers a distinct signaling cascade, primarily involving the activation of the innate immune system. The accumulation of fumarate leads to mitochondrial stress and subsequent release of mitochondrial DNA (mtDNA) into the cytosol. This cytosolic mtDNA is recognized by the cyclic GMP-AMP synthase (cGAS), which then synthesizes cyclic GMP-AMP (cGAMP). cGAMP acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. Activated STING then initiates a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, such as TNF-α.

Caption: this compound induced cGAS-STING pathway activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the antiproliferative effects of this compound on adherent cancer cell lines.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Acetic acid, 1% (v/v) in water

-

Microplate reader (510 nm absorbance)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours.

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

ATP Depletion Assay

This assay measures the intracellular ATP levels to assess the metabolic impact of this compound.

Materials:

-

White, opaque 96-well plates

-

Complete cell culture medium (with and without glucose)

-

This compound stock solution (in DMSO)

-

Commercially available ATP detection assay kit (e.g., luciferase-based)

-

Luminometer

Protocol:

-

Seed cells in a white, opaque 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in medium with and without glucose.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24 hours).

-

Follow the manufacturer's protocol for the ATP detection assay kit. This typically involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.

-

Measure the luminescence using a luminometer.

-

Normalize the results to the protein concentration or cell number and express as a percentage of the control.

Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Cell Mito Stress Test)

This assay measures the rate of oxygen consumption to evaluate the effect of this compound on mitochondrial respiration.

Materials:

-

Seahorse XF96 or XF24 cell culture microplates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF Analyzer

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate at an appropriate density and incubate for 24 hours.

-

On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates and pre-incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Treat the cells with this compound at the desired concentration and incubate for the specified time.

-

Load the injector ports of the Seahorse sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.

-

Calibrate the sensor cartridge and perform the Seahorse XF Cell Mito Stress Test on the Seahorse XF Analyzer.

-

The instrument will measure the basal OCR, followed by sequential injections to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Analyze the data using the Seahorse Wave software to determine the effect of this compound on the different parameters of mitochondrial respiration.

Caption: Experimental workflows for characterizing FH-IN-1.

Conclusion

This compound is a valuable pharmacological tool for investigating the cellular consequences of fumarate hydratase inhibition. Its ability to induce a Warburg-like metabolic phenotype, coupled with the activation of innate immune signaling, makes it a compound of significant interest for cancer and immunology research. The data and protocols presented in this guide provide a solid foundation for researchers to explore the multifaceted cellular effects of this compound and its potential therapeutic applications. Further studies are warranted to fully elucidate the individual sensitivities of different cancer cell lines and to optimize its in vivo efficacy and safety profile.

References

The Role of Fumarate Hydratase-IN-1 in Cancer Metabolism: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic reprogramming of cancer cells is a key hallmark of malignancy, offering novel therapeutic targets. One such target is Fumarate Hydratase (FH), a crucial enzyme in the tricarboxylic acid (TCA) cycle. Its inhibition leads to the accumulation of fumarate, an oncometabolite that drives significant changes in cancer cell metabolism. Fumarate Hydratase-IN-1 (FH-IN-1) is a cell-permeable, small molecule inhibitor of FH that has demonstrated anti-proliferative activity in various cancer cell lines. This technical guide provides a comprehensive overview of the role of FH-IN-1 in cancer metabolism, detailing its mechanism of action, its effects on key signaling pathways, and protocols for its experimental application.

Introduction: Fumarate Hydratase as a Target in Cancer

Fumarate hydratase (FH) is a critical enzyme in the TCA cycle, catalyzing the reversible hydration of fumarate to L-malate. In several cancers, including hereditary leiomyomatosis and renal cell carcinoma (HLRCC), FH is inactivated, leading to a build-up of fumarate.[1][2][3] This accumulation is not a mere metabolic byproduct but an active driver of oncogenesis. Fumarate acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, a large family of enzymes that includes prolyl hydroxylases (PHDs).[4]

The inhibition of PHDs by elevated fumarate levels leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) even under normal oxygen conditions, a phenomenon known as pseudohypoxia.[1] HIF-1α is a master transcriptional regulator that orchestrates a shift in cellular metabolism towards aerobic glycolysis (the Warburg effect), promotes angiogenesis, and enhances cell survival, all of which contribute to tumor progression.[5][6]

This compound (FH-IN-1) is a specific inhibitor of FH, offering a valuable tool to probe the consequences of FH inhibition in cancer cells and to explore its potential as a therapeutic strategy.

This compound: Mechanism of Action

FH-IN-1 is a cell-permeable small molecule that directly inhibits the enzymatic activity of Fumarate Hydratase. By blocking the conversion of fumarate to malate, FH-IN-1 induces the intracellular accumulation of fumarate. This accumulated fumarate then acts as an oncometabolite, primarily by competitively inhibiting α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylases (PHDs). This initiates a signaling cascade that is central to the metabolic reprogramming of cancer cells.

Quantitative Data on FH-IN-1 Activity

The anti-proliferative effects of FH-IN-1 have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cell Line | Cancer Type | Mean IC50 (μM) | Citation |

| SW620 | Colorectal | 2.2 | [7][8] |

| ACHN | Kidney | 2.2 | [7][8] |

| HCT-116 | Colorectal | 2.2 | [7][8] |

| PC3 | Prostate | 2.2 | [7][8] |

| SK-MEL-28 | Melanoma | 2.2 | [7][8] |

Note: The provided sources state a mean IC50 of 2.2 μM across these cell lines. More granular data for each cell line was not available in the searched resources.

Detailed Experimental Protocols

This section provides detailed protocols for key experiments to characterize the effects of FH-IN-1 on cancer cells.

Cell Viability Assay

This protocol is for determining the cytotoxic effects of FH-IN-1 on cancer cells using a luminescent-based assay that measures ATP content.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (FH-IN-1)

-

DMSO (vehicle control)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of FH-IN-1 in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.

-

Prepare a vehicle control (DMSO) at the same final concentration as the highest FH-IN-1 concentration.

-

Remove the medium from the wells and add 100 µL of the prepared FH-IN-1 dilutions or vehicle control.

-

Incubate for 48-72 hours.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (wells with medium only) from all experimental wells.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log of the FH-IN-1 concentration to determine the IC50 value.

-

Western Blot for HIF-1α Stabilization

This protocol details the detection of HIF-1α protein levels in cells treated with FH-IN-1.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

FH-IN-1

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of FH-IN-1 (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 6-24 hours.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Loading Control and Analysis:

-

Strip the membrane and re-probe with an antibody against a loading control.

-

Quantify the band intensities and normalize the HIF-1α signal to the loading control.

-

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

This protocol outlines the use of an extracellular flux analyzer to measure the effect of FH-IN-1 on mitochondrial respiration and glycolysis.[9]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

FH-IN-1

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium

-

Extracellular Flux Analyzer (e.g., Seahorse XFe96)

-

Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

-

Cell Seeding:

-

Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density.

-

Incubate for 24 hours.

-

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

The following day, replace the culture medium with Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

-

Extracellular Flux Analysis:

-

Load the hydrated sensor cartridge with the desired concentrations of FH-IN-1 and mitochondrial stress test reagents.

-

Place the cell plate in the extracellular flux analyzer.

-

Perform a calibration of the instrument.

-

Run the assay, which will measure baseline OCR and ECAR before and after the injection of FH-IN-1 and the stress test compounds.

-

-

Data Analysis:

-

The instrument's software will calculate OCR (in pmol/min) and ECAR (in mpH/min).

-

Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity based on the response to the injected compounds.

-

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

Conclusion

This compound is a valuable chemical probe for studying the role of FH and fumarate accumulation in cancer metabolism. Its ability to induce a pseudohypoxic state through HIF-1α stabilization provides a powerful tool to investigate the metabolic vulnerabilities of cancer cells. The protocols and data presented in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of targeting fumarate hydratase in cancer. Further research is warranted to fully elucidate the downstream effects of FH-IN-1 and to identify patient populations that may benefit from this therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Long-term cancer risk in heterozygous familial hypercholesterolemia relatives: a 25-year cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. HIF-1: upstream and downstream of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Fumarate Hydratase-IN-1: A Metabolic Switch for Innate Immunity

A Technical Guide on the Mechanism and Experimental Analysis of Fumarate Hydratase Inhibition in Immune Activation

Introduction

The intersection of cellular metabolism and innate immunity, termed immunometabolism, has emerged as a critical field for understanding and targeting disease. A key metabolic enzyme, Fumarate Hydratase (FH), which catalyzes the conversion of fumarate to malate in the tricarboxylic acid (TCA) cycle, has been identified as a crucial regulator of innate immune responses.[1][2] Pharmacological inhibition of FH using compounds such as Fumarate hydratase-IN-1 (FH-IN-1) leads to the accumulation of the oncometabolite fumarate, which acts as a potent signaling molecule.[3][4] This guide provides an in-depth technical overview of how FH-IN-1-mediated fumarate accumulation activates distinct innate immune signaling pathways, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying mechanisms.

Core Mechanism: Fumarate Accumulation as an Immune Trigger

Inhibition of Fumarate Hydratase, either genetically or pharmacologically with FH-IN-1, disrupts the TCA cycle and causes a significant buildup of intracellular fumarate.[3][4] This accumulation is the central event that initiates an innate immune response. The downstream consequences diverge depending on the specific cell type and context, primarily leading to the cytosolic release of mitochondrial nucleic acids—either mitochondrial DNA (mtDNA) or mitochondrial RNA (mtRNA).[3] These misplaced nucleic acids are recognized by cytosolic pattern recognition receptors, culminating in the production of type I interferons (IFNs) and other inflammatory cytokines.[1][5]

Pathway 1: mtDNA-cGAS-STING Activation in Renal Cells

In models of acute FH loss, such as in renal cells, the accumulation of fumarate induces mitochondrial stress and remodeling.[6] This leads to the packaging and release of mtDNA into the cytosol via mitochondrial-derived vesicles (MDVs) in a process dependent on the sorting nexin 9 (SNX9).[6][7] The presence of this cytosolic mtDNA activates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a primary sensor for cytosolic DNA.[3][6] This cascade results in the phosphorylation of TBK1 and IRF3, leading to the robust production of IFN-β.[5][6]

Figure 1. mtDNA-cGAS-STING pathway activation by FH inhibition.

Pathway 2: mtRNA-RNA Sensor Activation in Macrophages

In immune cells like macrophages, particularly when stimulated with lipopolysaccharide (LPS), FH inhibition by FH-IN-1 triggers a distinct pathway.[4] Here, the primary mitochondrial nucleic acid released into the cytosol is mtRNA.[3][8] This mtRNA is detected by a suite of RNA sensors, including RIG-I, MDA5, and the endosomal sensor TLR7.[4][7] Activation of these sensors converges on signaling pathways that also lead to the production of type I interferons, contributing to a pro-inflammatory state.[3][5] Furthermore, acute FH inhibition in macrophages suppresses the anti-inflammatory cytokine IL-10, thereby increasing the secretion of TNF.[4][9]

Figure 2. mtRNA-RNA sensor pathway activation in macrophages.

Quantitative Data

The effects of this compound have been quantified across various cell types and assays. The tables below summarize key findings.

Table 1: Antiproliferative and Metabolic Activity of this compound

| Parameter | Cell Line / System | Value | Reference |

|---|---|---|---|

| IC₅₀ (Proliferation) | SW620 (Colorectal) | 2.2 µM (mean) | [10] |

| ACHN (Kidney) | |||

| HCT116 (Colorectal) | |||

| PC3 (Prostate) | |||

| SK-MEL-28 (Melanoma) |

| IC₅₀ (Oxygen Consumption Rate) | SW620 (Colorectal) | 2.2 µM |[11] |

Table 2: Immunomodulatory Effects of this compound

| Effect | Cell Type | Conditions | Quantitative Result | Reference |

|---|---|---|---|---|

| Cytokine Secretion Reduction | Mouse CD8⁺ T cells | Co-culture with B16-OVA cells, 25 µM FH-IN-1 | Reduction in IFN-γ, TNF-α, Granzyme B | [11] |

| STAT1/JAK1 Phosphorylation | BMDMs | IFNβ stimulation | FH-IN-1 treatment limits phosphorylation | [10] |

| IFN-β Production | LPS-stimulated Macrophages | FH-IN-1 treatment | Increased IFN-β production | [3][4] |

| IL-10 Expression | LPS-stimulated Macrophages | Acute FH inhibition | Suppressed IL-10 expression | [4][9] |

| TNF Secretion | LPS-stimulated Macrophages | Acute FH inhibition | Increased TNF secretion |[4][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research linking FH inhibition to innate immunity.

Protocol 1: Macrophage Stimulation and FH-IN-1 Treatment

This protocol describes the in vitro stimulation of bone marrow-derived macrophages (BMDMs) to assess the impact of FH-IN-1 on cytokine production.

-

Cell Culture : Culture BMDMs in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and M-CSF. Plate cells at a density of 1x10⁶ cells/mL in 24-well plates and allow them to adhere overnight.

-

Treatment :

-

Pre-treat macrophages with the desired concentration of this compound (e.g., 10-50 µM) or DMSO as a vehicle control for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

-

-

Incubation : Incubate the treated cells for a specified time course (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO₂ incubator.

-

Sample Collection :

-

Supernatant : Carefully collect the cell culture supernatant for cytokine analysis (e.g., ELISA).

-

Cell Lysate : Wash the cells with ice-cold PBS, then lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

-

RNA : Lyse the cells directly in the well using a lysis buffer (e.g., TRIzol) for RNA extraction and subsequent RT-qPCR analysis.

-

Protocol 2: Analysis of cGAS-STING Pathway Activation

This protocol outlines the steps to validate the activation of the STING pathway following the detection of cytosolic mtDNA.[12][13]

-

Cell Treatment : Treat cells (e.g., mouse embryonic fibroblasts or renal epithelial cells) with a STING pathway inducer. In this context, this would involve inducing FH loss to trigger endogenous mtDNA release. A positive control would be transfection with a synthetic dsDNA probe (e.g., ISD).[12]

-

Protein Analysis (Western Blot) :

-

Prepare cell lysates as described in Protocol 1.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of STING, TBK1, and IRF3.

-

Use appropriate secondary antibodies and an ECL detection system to visualize the protein bands. An increase in the ratio of phosphorylated to total protein indicates pathway activation.

-

-

Gene Expression Analysis (RT-qPCR) :

-

Extract total RNA using a suitable kit and synthesize cDNA.

-

Perform quantitative PCR using primers for key interferon-stimulated genes (ISGs) such as Ifnb1, Cxcl10, and Isg15.

-

Normalize the expression levels to a housekeeping gene (e.g., Actb or Gapdh). An upregulation of these genes confirms a downstream transcriptional response to pathway activation.[13]

-

Protocol 3: Measurement of Type I Interferon Production

This protocol details the quantification of secreted IFN-β, a key output of both the cGAS-STING and mtRNA-sensing pathways.[14][15]

-

ELISA (Enzyme-Linked Immunosorbent Assay) :

-

Use a commercial ELISA kit specific for mouse or human IFN-β.

-

Coat a 96-well plate with a capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add diluted samples (cell culture supernatants from Protocol 1) and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Add streptavidin-HRP conjugate, followed by a TMB substrate.

-

Stop the reaction with stop solution and measure the absorbance at 450 nm.

-

Calculate the IFN-β concentration in the samples based on the standard curve.

-

-

Reporter Gene Assay :

-

Use a cell line engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an interferon-stimulated response element (ISRE).[16]

-

Culture the reporter cells and treat them with the cell culture supernatants collected in Protocol 1.

-

After an appropriate incubation period (e.g., 18-24 hours), measure the reporter gene activity (e.g., luminescence or colorimetric change).

-

The level of reporter activity is proportional to the amount of functional type I IFN in the sample.

-

Experimental and Analytical Workflow

The diagram below illustrates a typical workflow for investigating the effects of FH-IN-1 on innate immune signaling in macrophages.

Figure 3. General workflow for studying FH-IN-1 effects in macrophages.

Conclusion

This compound is a powerful chemical tool for probing the intricate links between cellular metabolism and innate immunity. Its ability to induce fumarate accumulation triggers distinct, context-dependent pathways involving the release of mitochondrial nucleic acids and the activation of cytosolic sensors like cGAS and RIG-I/MDA5. This leads to a potent type I interferon response, highlighting FH as a druggable node for modulating inflammation. The protocols and data presented in this guide offer a framework for researchers and drug developers to explore the therapeutic potential of targeting this metabolic checkpoint in cancer, autoimmune diseases, and infectious diseases.

References

- 1. Fumarate hydratase as a metabolic regulator of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fumarate hydratase inhibition activates innate immunity via mitochondrial nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrophage fumarate hydratase restrains mtRNA-mediated interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fumarate induces vesicular release of mtDNA to drive innate immunity. [repository.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Macrophage fumarate hydratase restrains mtRNA-mediated interferon production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of type I interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Fumarate Hydratase-IN-1: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumarate hydratase-IN-1 (FH-IN-1) is a cell-permeable inhibitor of fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle. Emerging evidence has highlighted the significant anti-inflammatory properties of FH-IN-1, positioning it as a molecule of interest for therapeutic development in inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the core anti-inflammatory mechanisms of FH-IN-1, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. Inhibition of FH by FH-IN-1 leads to the intracellular accumulation of fumarate, which triggers a cascade of events culminating in the modulation of key inflammatory cytokines. This includes the suppression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and an increase in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Furthermore, FH inhibition instigates the release of mitochondrial RNA (mtRNA) and mitochondrial DNA (mtDNA) into the cytosol. These mitochondrial nucleic acids are then detected by innate immune sensors, including Toll-like receptor 7 (TLR7), retinoic acid-inducible gene I (RIG-I), melanoma differentiation-associated protein 5 (MDA5), and the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. Activation of these pathways converges on the production of type I interferons, most notably Interferon-beta (IFN-β), a cytokine with complex roles in inflammation and immunity. This document serves as a detailed resource for understanding and investigating the anti-inflammatory potential of this compound.

Data Presentation

While specific dose-response data for this compound on inflammatory cytokine production is still emerging in publicly available literature, the following table summarizes the qualitative effects and provides a framework for quantitative analysis.

| Cytokine | Effect of FH-IN-1 | Cell Type | Stimulus | Notes |

| TNF-α | Increased secretion | Macrophages | LPS | Acute FH inhibition leads to increased TNF-α.[1][2] |

| IL-1β | Modulated | Macrophages | LPS | The precise quantitative effect of FH-IN-1 on IL-1β secretion requires further investigation. |

| IL-10 | Suppressed expression and release | Macrophages | LPS | Acute FH inhibition suppresses the production of this key anti-inflammatory cytokine.[1][2] |

| IFN-β | Increased production | Macrophages, Kidney Cells | LPS (in macrophages) | Mediated by the release of mtRNA and mtDNA and activation of cytosolic nucleic acid sensors.[1][2][3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the anti-inflammatory actions of this compound.

Figure 1: Signaling pathway of this compound in macrophages.

Figure 2: General experimental workflow for assessing FH-IN-1 anti-inflammatory properties.

Experimental Protocols

In Vitro Macrophage Stimulation and Cytokine Analysis

This protocol describes the stimulation of macrophages with lipopolysaccharide (LPS) and subsequent treatment with this compound to assess its impact on cytokine production.

a. Cell Culture:

-

Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere overnight.

b. Stimulation and Treatment:

-

Pre-treat macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4, 8, or 24 hours).

c. Sample Collection:

-

After the incubation period, centrifuge the plates and collect the supernatant for cytokine analysis.

-

Lyse the cells for subsequent RNA or protein extraction.

d. Cytokine Quantification (ELISA):

-

Quantify the concentrations of TNF-α, IL-1β, IL-10, and IFN-β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

e. Gene Expression Analysis (RT-qPCR):

-

Extract total RNA from the cell lysates using a suitable kit.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct quantitative real-time PCR using specific primers for Tnf, Il1b, Il10, and Ifnb1 to determine relative gene expression levels, normalizing to a housekeeping gene (e.g., Gapdh).

Mitochondrial Nucleic Acid Release Assay

This protocol outlines a method to detect the release of mitochondrial DNA (mtDNA) and RNA (mtRNA) into the cytosol following treatment with this compound.

a. Cell Treatment:

-

Culture and treat macrophages with FH-IN-1 and LPS as described in the previous protocol.

b. Cytosolic Fractionation:

-

Harvest the cells and perform digitonin-based subcellular fractionation to isolate the cytosolic fraction, ensuring minimal mitochondrial contamination.

c. Nucleic Acid Extraction:

-

Extract DNA and RNA from the cytosolic fraction using appropriate kits.

d. Quantification:

-

Quantify mtDNA levels in the cytosolic fraction by qPCR using primers specific for mitochondrial genes (e.g., mt-Co1, Nd1).

-

Quantify mtRNA levels by RT-qPCR using primers for mitochondrial transcripts.

-

Normalize the results to a cytosolic marker to account for any variations in fractionation efficiency.

cGAS-STING Pathway Activation Analysis (Western Blot)

This protocol details the assessment of cGAS-STING pathway activation by analyzing the phosphorylation of key signaling proteins.

a. Protein Extraction and Quantification:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

b. Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total forms of STING, TBK1, and IRF3.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Mouse Model

This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a mouse model of acute inflammation. A study has shown that mice administered with LPS and FHIN1 displayed an enhanced IFN-ß response.[3]

a. Animal Model:

-

Use a suitable mouse strain (e.g., C57BL/6).

-

Induce acute inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).

b. FH-IN-1 Administration:

-

Administer this compound via a suitable route (e.g., i.p. or oral gavage) at various doses, either prior to or concurrently with the LPS challenge.

c. Sample Collection:

-

At a designated time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for serum preparation.

-

Harvest relevant tissues (e.g., spleen, liver, lungs) for histological analysis and cytokine measurement.

d. Endpoint Analysis:

-

Measure serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10, IFN-β) by ELISA.

-

Perform histological analysis of tissues to assess inflammatory cell infiltration and tissue damage.

-

Homogenize tissues to measure local cytokine levels.

Conclusion

This compound presents a compelling profile as a modulator of the inflammatory response. Its mechanism of action, centered on the metabolic regulation of innate immunity, offers a novel approach to treating inflammatory conditions. The detailed methodologies and pathway analyses provided in this technical guide are intended to facilitate further research and development of FH-IN-1 and related compounds as potential therapeutics. Future studies should focus on elucidating the precise dose-dependent effects on a broader range of cytokines and on validating its efficacy and safety in various preclinical models of inflammatory and autoimmune diseases.

References

Fumarate Hydratase-IN-1: An In-Depth Technical Guide to its Antiproliferative Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative activity of Fumarate hydratase-IN-1 (FH-IN-1), a cell-permeable inhibitor of the Krebs cycle enzyme fumarate hydratase (FH). This document details the quantitative data on its efficacy, the experimental protocols for its evaluation, and the underlying signaling pathways affected by its mechanism of action.

Quantitative Antiproliferative Activity

This compound has demonstrated antiproliferative activity against a panel of human cancer cell lines. The inhibitory effects are particularly pronounced under conditions of glucose deprivation, highlighting a nutrient-dependent cytotoxicity.[1][2]

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Mean IC50 (μM) |

| SW620 | Colorectal Carcinoma | 2.2[2][3][4] |

| ACHN | Renal Carcinoma | 2.2[2][3][4] |

| HCT-116 | Colorectal Carcinoma | 2.2[2][3][4] |

| PC3 | Prostate Carcinoma | 2.2[2][3][4] |

| SK-MEL-28 | Melanoma | 2.2[2][3][4] |

Mechanism of Action

This compound is a competitive inhibitor of fumarate hydratase, the enzyme responsible for the reversible hydration of fumarate to L-malate in the tricarboxylic acid (TCA) cycle.[5] Inhibition of FH leads to the accumulation of intracellular fumarate. This accumulation has significant downstream effects, most notably the stabilization of the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α) transcription factor, even in the presence of normal oxygen levels (normoxia).

Fumarate competitively inhibits the prolyl hydroxylases (PHDs) that are responsible for marking HIF-1α for proteasomal degradation. This leads to the stabilization of HIF-1α, which then translocates to the nucleus and promotes the transcription of genes involved in glycolysis, angiogenesis, and other processes that can contribute to tumor progression. However, the reliance on glycolysis also renders the cells more susceptible to glucose deprivation, explaining the nutrient-dependent cytotoxicity of FH-IN-1.

Signaling Pathway

The inhibition of fumarate hydratase by FH-IN-1 directly impacts the HIF-1α signaling pathway. The following diagram illustrates this process.

Caption: Inhibition of Fumarate Hydratase by FH-IN-1 leads to Fumarate accumulation, which in turn inhibits Prolyl Hydroxylases, stabilizing HIF-1α.

Experimental Protocols

Fumarate Hydratase Enzymatic Assay

This protocol is adapted from standard methods for measuring fumarate hydratase activity and can be used to confirm the inhibitory effect of FH-IN-1.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Fumarate solution (substrate)

-

L-Malate Dehydrogenase (MDH)

-

NAD+

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

This compound (or other test compounds)

-

Purified fumarate hydratase enzyme or cell lysate containing FH

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and L-Malate Dehydrogenase in a cuvette.

-

Add the purified fumarate hydratase enzyme or cell lysate to the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a specified time before adding the substrate.

-

Initiate the reaction by adding the fumarate solution.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by MDH as it converts the L-malate produced by FH.

-

The rate of the reaction is proportional to the fumarate hydratase activity.

-

Calculate the percent inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Cell Proliferation (Antiproliferative) Assay

The following is a generalized protocol based on the widely used MTS assay for determining the IC50 values of antiproliferative compounds. Specific cell seeding densities and incubation times may need to be optimized for each cell line.

Materials:

-

SW620, ACHN, HCT-116, PC3, or SK-MEL-28 cells

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Glucose-free medium for nutrient-dependency studies

-

96-well clear-bottom cell culture plates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete culture medium.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate culture medium (with and without glucose for nutrient-dependency assessment). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

-

Remove the old medium from the cell plates and add 100 µL of the medium containing the different concentrations of FH-IN-1. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

-

MTS Assay:

-

Add 20 µL of the MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the in vitro antiproliferative activity of a test compound like this compound.

Caption: A generalized workflow for determining the IC50 of an antiproliferative compound using a cell-based assay.

Conclusion

This compound is a valuable research tool for studying the metabolic vulnerabilities of cancer cells. Its potent and selective inhibition of fumarate hydratase provides a clear mechanism for its antiproliferative effects, which are intrinsically linked to the HIF-1α signaling pathway. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting fumarate hydratase in oncology.

References

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. Selective small molecule inhibitor of the Mycobacterium tuberculosis fumarate hydratase reveals an allosteric regulatory site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthambooks.com [benthambooks.com]

- 4. biorxiv.org [biorxiv.org]

- 5. karger.com [karger.com]

Fumarate Hydratase-IN-1: A Technical Guide to its Nutrient-Dependent Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fumarate hydratase-IN-1 (FH-IN-1), a cell-permeable inhibitor of the Krebs cycle enzyme fumarate hydratase (FH). The defining characteristic of FH-IN-1 is its nutrient-dependent cytotoxicity, exhibiting significantly greater potency in cancer cells under conditions of glucose deprivation. This document outlines the quantitative cytotoxic effects, detailed experimental protocols for its study, and the key signaling pathways involved in its mechanism of action.

Quantitative Data on Cytotoxicity

The cytotoxic and inhibitory activity of this compound and its active acid form (compound 3) have been quantified across various cancer cell lines and in enzymatic assays. The data highlights the compound's increased efficacy in low-glucose environments.

| Compound | Cell Line | Condition | Parameter | Value | Reference |

| FH-IN-1 (prodrug) | SW620 (colorectal) | Glucose-free medium | Growth Inhibition | Increased activity | [1] |

| FH-IN-1 (prodrug) | SW620 (colorectal) | Standard DME medium | Growth Inhibition | Lower activity | [1] |

| FH-IN-1 (prodrug) | SW620, ACHN, HCT-116, PC3, SK-MEL-28 | Not Specified | IC50 | Mean of 2.2 µM | |

| FH-IN-1 (prodrug) | SW620 (colorectal) | Glucose-free medium | Oxygen Consumption Rate (OCR) | IC50 = 2.2 µM | |

| Compound 3 (active acid) | Fumarate Hydratase (isolated from SW620) | In vitro enzymatic assay | Ki (competitive inhibition) | 4.5 µM | [1][2] |

Core Mechanism of Action

This compound is a prodrug that, upon entering the cell, is converted to its active acid form. This active compound competitively inhibits fumarate hydratase, a critical enzyme in the tricarboxylic acid (TCA) cycle that catalyzes the reversible hydration of fumarate to L-malate.[1][2] Inhibition of this step leads to the accumulation of intracellular fumarate and a truncation of the TCA cycle.[3] Consequently, cells become highly reliant on glycolysis for ATP production.[1][2] In cancer cells, which often exhibit a high glycolytic rate (the Warburg effect), this forced dependence on glycolysis under glucose-limited conditions leads to a severe energy crisis and subsequent cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Nutrient-Dependent Cytotoxicity Assay

This protocol is designed to assess the differential cytotoxic effects of FH-IN-1 under normal and low-glucose conditions.

Materials:

-

Cancer cell lines (e.g., SW620, ACHN, HCT116, PC3, SK-MEL-28)

-

Standard cell culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) containing 25 mM glucose

-

Glucose-free DMEM

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader (for luminescence)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere overnight.

-

Media Exchange: Carefully aspirate the standard medium. Wash the cells once with PBS. Add 100 µL of either standard DMEM (25 mM glucose) or glucose-free DMEM to the respective wells.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: After incubation, allow the plates to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the DMSO control for each condition. Determine the IC50 values for both high-glucose and glucose-free conditions.

Fumarate Hydratase Enzymatic Assay

This in vitro assay determines the inhibitory potential and mechanism of FH-IN-1's active form on isolated fumarate hydratase.[4][5]

Materials:

-

Purified fumarate hydratase or cell lysate containing the enzyme (e.g., from SW620 cells)

-

Tris buffer (e.g., 50 mM, pH 8.0)

-

Fumarate (substrate)

-

Malate dehydrogenase (MDH)

-

NAD+

-

Diaphorase

-

Resazurin

-

Compound 3 (active form of FH-IN-1)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris buffer, MDH, NAD+, diaphorase, and resazurin.

-

Inhibitor and Enzyme Incubation: In a 96-well plate, add varying concentrations of compound 3. Add a fixed amount of fumarate hydratase to each well and incubate for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a range of concentrations of the substrate, fumarate.

-

Kinetic Measurement: Immediately measure the increase in fluorescence (resorufin production) over time using a plate reader. The conversion of malate (produced by FH) by MDH reduces NAD+ to NADH, which is then used by diaphorase to convert resazurin to the fluorescent resorufin.

-

Data Analysis: Determine the initial reaction velocities. To determine the mechanism of inhibition, plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) at different inhibitor concentrations. For a competitive inhibitor, the lines will intersect on the y-axis. Calculate the Ki value from this data.[2]

Oxygen Consumption Rate (OCR) Measurement

This assay measures the effect of FH-IN-1 on mitochondrial respiration.

Materials:

-

Cancer cell lines (e.g., SW620)

-

Seahorse XF Cell Culture Microplates

-

Assay medium (e.g., XF Base Medium supplemented with pyruvate and glutamine, with or without glucose)

-

This compound

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

-

Medium Exchange: On the day of the assay, replace the culture medium with the appropriate assay medium (with or without glucose) and incubate in a non-CO2 incubator for 1 hour prior to the assay.

-

Assay Protocol: Place the cell plate in the Seahorse XF Analyzer. Follow the instrument's protocol to measure the basal oxygen consumption rate.

-

Compound Injection: Inject this compound at various concentrations into the wells.

-

Post-Injection Measurement: Continue to measure the OCR to determine the effect of the inhibitor.

-

Data Analysis: Analyze the OCR data to determine the dose-dependent inhibition of mitochondrial respiration by FH-IN-1 and calculate the IC50.

Target Identification via Photoaffinity Labeling

This protocol outlines the strategy used to identify fumarate hydratase as the primary target of FH-IN-1.[1]

Materials:

-

Photoaffinity probe (an analog of FH-IN-1 containing a photoreactive group, e.g., a benzophenone, and an enrichment tag, e.g., biotin or an alkyne for click chemistry)[6]

-

Cancer cells (e.g., SW620)

-

UV irradiation source (e.g., 365 nm)

-

Lysis buffer

-

Streptavidin beads (for biotinylated probes) or azide-biotin and click chemistry reagents (for alkyne probes)

-

SDS-PAGE gels

-

Mass spectrometer

Procedure:

-

Probe Incubation: Treat live cells with the photoaffinity probe for a specified time to allow for cellular uptake and binding to its target. To demonstrate specificity, a parallel experiment can be conducted where cells are pre-incubated with an excess of the non-probe inhibitor (FH-IN-1) to compete for binding.

-

UV Irradiation: Irradiate the cells with UV light to induce covalent cross-linking of the photoreactive group to the target protein.

-

Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using streptavidin beads or by performing a click reaction with an azide-biotin tag followed by streptavidin bead enrichment.

-

Protein Elution and Separation: Elute the captured proteins from the beads and separate them by SDS-PAGE.

-

Target Identification: Excise the protein band of interest (which should be diminished in the competitor lane) and identify the protein using in-gel digestion followed by LC-MS/MS analysis.

Signaling Pathways and Visualizations

Inhibition of fumarate hydratase by FH-IN-1 triggers several downstream signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways.

Truncation of the TCA Cycle

Inhibition of fumarate hydratase creates a block in the TCA cycle, leading to the accumulation of fumarate and forcing a reliance on glycolysis for energy production.

Caption: Inhibition of Fumarate Hydratase by FH-IN-1 in the TCA Cycle.

Fumarate-Induced Pseudohypoxia